N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13387392
InChI: InChI=1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15(8-7-14)12-5-6-12/h2-4,9,12H,5-8,10,14H2,1H3
SMILES: COC1=CC=CC(=C1)CN(CCN)C2CC2
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13387392

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Cyclopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name N'-cyclopropyl-N'-[(3-methoxyphenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15(8-7-14)12-5-6-12/h2-4,9,12H,5-8,10,14H2,1H3
Standard InChI Key BCCOKYMIZYMJQC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN(CCN)C2CC2
Canonical SMILES COC1=CC=CC(=C1)CN(CCN)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

N1-cyclopropyl-N1-(3-methoxybenzyl)-ethane-1,2-diamine (C13H20N2O) features a molecular weight of 220.31 g/mol. Its structure comprises:

  • A cyclopropyl ring attached to one nitrogen atom of the ethane-1,2-diamine core.

  • A 3-methoxybenzyl group bonded to the same nitrogen, introducing aromaticity and electron-donating methoxy substituents.

  • A primary amine group at the second nitrogen position.

Key Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to amine functionality.
LogP (Predicted)~2.1 (moderate lipophilicity)
pKa (Amine Groups)~8.5–10.5 (typical for aliphatic amines)

The 3-methoxybenzyl group enhances solubility in organic media compared to unsubstituted benzyl analogs, while the cyclopropyl ring imposes steric constraints that may affect conformational flexibility.

Synthetic Methodologies

Nucleophilic Substitution Routes

The synthesis of N1-cyclopropyl-N1-(3-methoxybenzyl)-ethane-1,2-diamine can be achieved via a two-step nucleophilic substitution strategy:

  • Step 1: Preparation of 3-Methoxybenzyl Chloride

    • Chlorination of 3-methoxybenzyl alcohol using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5):

      3-Methoxybenzyl alcohol+SOCl23-Methoxybenzyl chloride+SO2+HCl\text{3-Methoxybenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{3-Methoxybenzyl chloride} + \text{SO}_2 + \text{HCl}
    • Yield: ~85–90% under anhydrous conditions.

  • Step 2: Alkylation of N1-Cyclopropylethane-1,2-Diamine

    • Reaction of N1-cyclopropylethane-1,2-diamine with 3-methoxybenzyl chloride in the presence of a base (e.g., K2CO3):

      N1-Cyclopropylethane-1,2-diamine+3-Methoxybenzyl chlorideBaseTarget Compound+HCl\text{N1-Cyclopropylethane-1,2-diamine} + \text{3-Methoxybenzyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature: 0–25°C to minimize side reactions.

Alternative Pathways

  • Reductive Amination: Condensation of 3-methoxybenzaldehyde with N1-cyclopropylethane-1,2-diamine followed by reduction using NaBH4 or H2/Pd-C.

  • Microwave-Assisted Synthesis: Accelerated reaction kinetics under microwave irradiation, reducing reaction times by 50–70%.

Reactivity and Functionalization

Amine-Derived Reactions

The primary and secondary amine groups enable diverse derivatization:

  • Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.

  • Schiff Base Formation: Condensation with aldehydes/ketones produces imines, useful as ligands in coordination chemistry.

  • Mannich Reactions: Formation of β-amino ketones via three-component reactions.

Electrophilic Aromatic Substitution

The 3-methoxybenzyl group undergoes regioselective electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group due to its strong electron-donating effect.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR (400 MHz, CDCl3)δ 6.8–7.2 (m, Ar-H), δ 3.8 (s, OCH3), δ 2.7–3.1 (m, N-CH2), δ 0.5–1.2 (m, cyclopropyl)
13C NMR (100 MHz, CDCl3)δ 159.5 (OCH3), δ 130–140 (Ar-C), δ 55.2 (N-CH2), δ 8–12 (cyclopropyl)
MS (ESI+)m/z 221.2 [M+H]+

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
N1-Cyclopropyl-N1-(4-methoxybenzyl)-ethane-1,2-diamineMethoxy at para positionHigher solubility, reduced CNS penetration
N1-Cyclopropyl-N1-(3-nitrobenzyl)-ethane-1,2-diamineNitro group instead of methoxyEnhanced antibacterial activity
N1-Cyclopropyl-N1-benzyl-ethane-1,2-diamineNo substituents on benzylLower metabolic stability

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • MAO inhibitors.

  • Serotonin reuptake inhibitors (SSRIs).

  • Antiparasitic agents.

Material Science

Functionalization with polymerizable groups (e.g., acrylates) enables incorporation into epoxy resins or conductive polymers.

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